molecular formula C7H5NOS B183330 Thieno[3,2-b]pyridin-6-ol CAS No. 115063-93-9

Thieno[3,2-b]pyridin-6-ol

Cat. No.: B183330
CAS No.: 115063-93-9
M. Wt: 151.19 g/mol
InChI Key: ZVIDGVLPNKUNTL-UHFFFAOYSA-N
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Description

Thieno[3,2-b]pyridin-6-ol is a heterocyclic compound that belongs to the class of thienopyridines. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyridine ring, with a hydroxyl group attached at the sixth position. This compound is of significant interest due to its potential pharmacological and biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Thieno[3,2-b]pyridin-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted thienopyridines with various functional groups .

Scientific Research Applications

Thieno[3,2-b]pyridin-6-ol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Thieno[3,2-b]pyridin-6-ol is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable target for synthetic and medicinal chemistry.

Biological Activity

Thieno[3,2-b]pyridin-6-ol is a heterocyclic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring a fused thiophene and pyridine ring system with a hydroxyl group at the 6-position, contributes significantly to its reactivity and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₅NOS. The presence of both sulfur and nitrogen in its structure enhances its chemical reactivity and biological interactions. Below is a summary of its structural features:

Feature Description
Ring System Fused thiophene and pyridine
Functional Group Hydroxyl (-OH) at the 6-position
Molecular Weight 155.18 g/mol
Solubility Soluble in organic solvents

Biological Activities

This compound exhibits a range of biological activities, including:

  • Anticancer Activity :
    • Research has demonstrated that this compound and its derivatives can inhibit tumor cell proliferation. Notably, certain derivatives have shown significant antitumor activity against triple-negative breast cancer cell lines without substantial toxicity to non-tumorigenic cells.
    • A study indicated that compounds derived from this scaffold can inhibit key tyrosine kinases such as c-Met and VEGFR2, which are involved in cancer signaling pathways .
  • Antimicrobial Properties :
    • This compound has been evaluated for its antibacterial properties against various pathogens. Studies suggest that it exhibits notable activity against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
  • HCV Inhibition :
    • Derivatives of this compound have been identified as potential inhibitors of the hepatitis C virus (HCV). Structure-activity relationship (SAR) studies have led to the development of compounds with low cytotoxicity and effective antiviral activity .
  • Kinase Inhibition :
    • The thieno[3,2-b]pyridine scaffold has been explored as a basis for developing highly selective kinase inhibitors. For instance, compounds targeting Haspin have shown promise as chemical probes suitable for in vivo applications .

Case Study 1: Antitumor Activity Against Breast Cancer

A series of this compound derivatives were synthesized and evaluated for their antiproliferative effects on triple-negative breast cancer cell lines. The most potent derivative exhibited an IC50 value significantly lower than standard chemotherapeutics while maintaining low toxicity towards normal cells.

Case Study 2: Antiviral Activity Against HCV

In a study focusing on HCV inhibitors, several thieno[3,2-b]pyridin derivatives were screened for their antiviral activity. Compounds with EC50 values ranging from 3.3 μM to 4.5 μM were identified as promising candidates with selectivity indices greater than 20, indicating minimal cytotoxicity relative to their antiviral efficacy .

The biological activity of this compound can be attributed to several mechanisms:

  • Tyrosine Kinase Inhibition : By inhibiting key kinases involved in cell signaling pathways, these compounds can disrupt cancer cell proliferation and survival.
  • Antioxidant Activity : Some studies suggest that thieno derivatives may possess antioxidant properties that contribute to their protective effects against oxidative stress in cells.

Properties

IUPAC Name

thieno[3,2-b]pyridin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NOS/c9-5-3-7-6(8-4-5)1-2-10-7/h1-4,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVIDGVLPNKUNTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1N=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20602984
Record name Thieno[3,2-b]pyridin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20602984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115063-93-9
Record name Thieno[3,2-b]pyridin-6-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115063-93-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thieno[3,2-b]pyridin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20602984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 6-aminothieno[3,2-b]pyridine (2.5 g, 16.6 mmol) in water (22 ml) containing concentrated sulfuric acid (4.15 ml) and cooled at 0° C. was added dropwise with vigorous stirring a solution of sodium nitrite (1.26 g, 18.3 mmol) in water (7 ml) to give a copious yellow precipitate. This slurry was pipetted dropwise into 5% sulfuric acid (110 ml) maintained at 110° C. After an additional hour, the solution was cooled to room temperature and washed with methylene chloride. This aqueous solution was made basic with sodium hydroxide and washed again with methylene chloride to remove any unreacted starting material. The aqueous solution was then made neutral with hydrochloric acid and the precipitated product was extracted into chloroform/methanol, dried over anhydrous sodium sulfate and filtered through a pad of charcoal and the solvents were evaporated to give product (2.2 g) which was purified by crystallization from hot ethyl acetate/methanol to give pure product (1.81 g, 72% yield), m.p. 228°-230 ° C.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
4.15 mL
Type
reactant
Reaction Step One
Name
Quantity
22 mL
Type
solvent
Reaction Step One
Quantity
1.26 g
Type
reactant
Reaction Step Two
Name
Quantity
7 mL
Type
solvent
Reaction Step Two
Quantity
110 mL
Type
reactant
Reaction Step Three

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